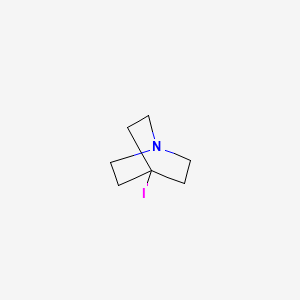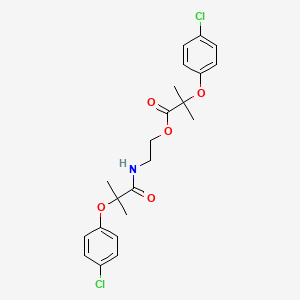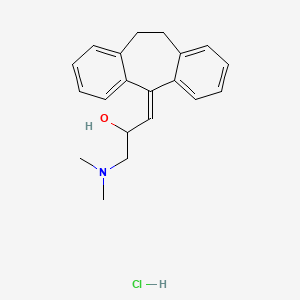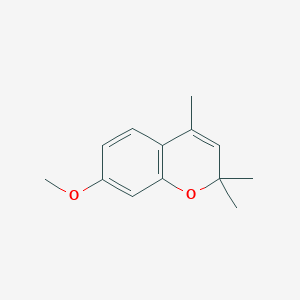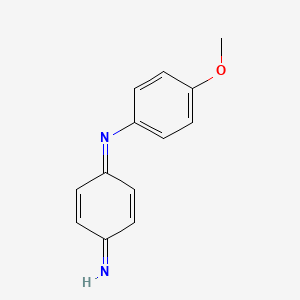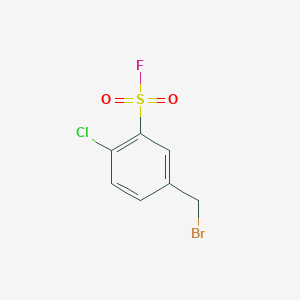
5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications. The presence of both bromomethyl and chlorobenzene groups in its structure adds to its versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride typically involves a multi-step process. One common method starts with the chlorination of 2-methylbenzenesulfonyl fluoride, followed by bromination to introduce the bromomethyl group. The reaction conditions often require the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium thiocyanate, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Products include azides and thiocyanates.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfonamides.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride involves its interaction with nucleophilic sites on proteins and enzymes. The sulfonyl fluoride group reacts with active site serine residues in enzymes, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-chlorobenzenesulfonyl chloride
- 5-Bromomethyl-2-chlorobenzenesulfonamide
- 5-Bromomethyl-2-chlorobenzenesulfonic acid
Uniqueness
5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride is unique due to the presence of both bromomethyl and sulfonyl fluoride groups. This combination provides a versatile platform for various chemical transformations and biological applications. Compared to its analogs, it offers a broader range of reactivity and stability, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
25300-32-7 |
|---|---|
Molekularformel |
C7H5BrClFO2S |
Molekulargewicht |
287.53 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-3H,4H2 |
InChI-Schlüssel |
OPGIKAJEGZZJEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CBr)S(=O)(=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
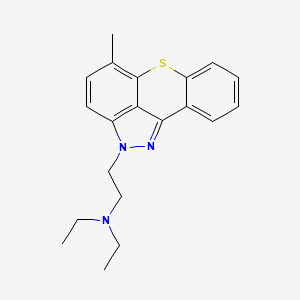
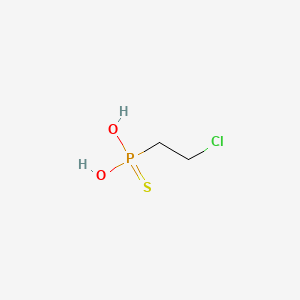
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
